molecular formula C20H22ClN3 B5532716 4-(4-chlorobenzyl)-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine

4-(4-chlorobenzyl)-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine

Cat. No. B5532716
M. Wt: 339.9 g/mol
InChI Key: QFTORSSAYNMKPR-XJLPLWBLSA-N
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Description

4-(4-chlorobenzyl)-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine is a compound of interest due to its potential allosteric modulating properties on receptors and its synthesis involves several key chemical reactions. The molecule is characterized by the presence of a piperazine ring substituted with a 4-chlorobenzyl group and a 3-phenyl-2-propen-1-ylidene moiety, which may influence its biological activity and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, Romagnoli et al. (2008) describe the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes, highlighting the importance of substituents on the phenyl ring tethered to the piperazine for activity (Romagnoli et al., 2008). Although not directly about this compound, this synthesis route provides insight into the complexity and specificity required in synthesizing substituted piperazine derivatives.

Molecular Structure Analysis

The molecular structure of such compounds is crucial in determining their interaction with biological targets. While specific studies on the crystal structure of this compound are not available, related research on similar compounds can provide insights. For instance, Sanjeevarayappa et al. (2015) discussed the characterization and X-ray diffraction studies of a related piperazine derivative, highlighting the role of molecular structure in its biological activity (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

(E,E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-phenylprop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3/c21-20-10-8-19(9-11-20)17-23-13-15-24(16-14-23)22-12-4-7-18-5-2-1-3-6-18/h1-12H,13-17H2/b7-4+,22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTORSSAYNMKPR-XJLPLWBLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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